4-[1-(2-fluoroethyl)piperidin-4-yl]-6-(2-methylpyrrolidin-1-yl)-N-[4-(trifluoromethyl)pyridin-2-yl]pyridin-2-amine
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Overview
Description
4-[1-(2-fluoroethyl)piperidin-4-yl]-6-(2-methylpyrrolidin-1-yl)-N-[4-(trifluoromethyl)pyridin-2-yl]pyridin-2-amine is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-fluoroethyl)piperidin-4-yl]-6-(2-methylpyrrolidin-1-yl)-N-[4-(trifluoromethyl)pyridin-2-yl]pyridin-2-amine involves multiple steps, typically starting with the preparation of the piperidine and pyridine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs while maintaining the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Organic solvents like dichloromethane, ethanol
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate cellular processes and pathways.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may be investigated for its efficacy in treating various diseases and conditions, including neurological disorders and cancers.
Industry
In the industrial sector, this compound can be used in the development of new materials and products. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[1-(2-fluoroethyl)piperidin-4-yl]-6-(2-methylpyrrolidin-1-yl)-N-[4-(trifluoromethyl)pyridin-2-yl]pyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-fluorophenyl)piperazin-1-yl-piperidin-4-yl-methanone
- 4-(2-fluoroethyl)piperidin-1-yl-piperidin-4-yl-methanone
Uniqueness
Compared to similar compounds, 4-[1-(2-fluoroethyl)piperidin-4-yl]-6-(2-methylpyrrolidin-1-yl)-N-[4-(trifluoromethyl)pyridin-2-yl]pyridin-2-amine stands out due to its unique combination of functional groups and rings. This unique structure imparts specific chemical and biological properties that may not be present in other similar compounds.
Properties
Molecular Formula |
C23H29F4N5 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
4-[1-(2-fluoroethyl)piperidin-4-yl]-6-(2-methylpyrrolidin-1-yl)-N-[4-(trifluoromethyl)pyridin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C23H29F4N5/c1-16-3-2-9-32(16)22-14-18(17-5-10-31(11-6-17)12-7-24)13-21(30-22)29-20-15-19(4-8-28-20)23(25,26)27/h4,8,13-17H,2-3,5-7,9-12H2,1H3,(H,28,29,30) |
InChI Key |
MWJAYGVCPXZSOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C2=CC(=CC(=N2)NC3=NC=CC(=C3)C(F)(F)F)C4CCN(CC4)CCF |
Origin of Product |
United States |
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